molecular formula C4H6F3NOS B174940 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide CAS No. 1869-45-0

2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide

Cat. No. B174940
CAS RN: 1869-45-0
M. Wt: 173.16 g/mol
InChI Key: RITJDHZIMGTYQQ-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is used in various research applications, including drug discovery and development, as well as in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Xanthate-Transfer Approach : Utilized in the synthesis of α-trifluoromethylamines and biologically active compounds through xanthate transfer reactions, offering a method for creating fluorinated derivatives and radical additions (Gagosz & Zard, 2006).
  • Reactions with Alkenes and Dienes : Involved in oxidative addition reactions with alkenes and dienes, forming various iodoamidation products and demonstrating its reactivity in organic synthesis (Shainyan et al., 2015).

Structural and Spectroscopic Studies

  • Crystal Structure Characterization : Analyzed for its molecular configuration using X-ray crystallography, revealing intermolecular hydrogen bonds and structural disordered elements (Pan et al., 2016).
  • Crystalline Forms in Drug Synthesis : Investigated for its crystalline forms, particularly in the synthesis of novel drugs like AZD-5423, highlighting its impact on drug absorption (Norman, 2013).

Electrochemical and Industrial Applications

  • Ionic Liquids for Battery Electrolytes : Examined for its role in the creation of room temperature ionic liquids, particularly in the development of lithium battery electrolytes (Matsumoto et al., 2005).
  • Synthesis of Biindolyls : Applied in palladium-catalysed reactions for synthesizing biindolyls, a class of compounds with potential pharmaceutical applications (Abbiati et al., 2006).

Advanced Material Development

  • Metal Complexes with Tetradentate Ligands : Used in synthesizing new metal complexes, which have various applications in materials science (Al-jeboori et al., 2010).
  • Labeling of Technetium : Explored in the labeling of technetium, indicating its potential use in radiochemistry and imaging (Zheng-ping, 2009).

Fluorination Studies and Chemical Modifications

  • N-Halogeno Compounds : Investigated for its application as a site-selective electrophilic fluorinating agent, highlighting its role in selective chemical modifications (Banks et al., 1996).

properties

IUPAC Name

2,2,2-trifluoro-N-(2-sulfanylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NOS/c5-4(6,7)3(9)8-1-2-10/h10H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITJDHZIMGTYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JB Delehanty, S Das, E Goldberg, A Sangtani… - Molecules, 2018 - mdpi.com
A heterobifunctional reactive oxygen species (ROS)-responsive linker for directed drug assembly onto and delivery from a quantum dot (QD) nanoparticle carrier was synthesized and …
Number of citations: 5 www.mdpi.com
J Liu, Y Wang, WJ Heelan, Y Chen, Z Li, Q Hu - Science advances, 2022 - science.org
Inflammatory bowel diseases (IBDs) are often associated with elevated levels of reactive oxygen species (ROS) and highly dysregulated gut microbiota. In this study, we synthesized a …
Number of citations: 31 www.science.org
RFG Biagi - 2012 - library-archives.canada.ca
Cyclodextrins (CDs) are macrocycles composed of several glucose units bound through [alpha]-1, 4 glycosidic linkages. They can be chemically modified to display functional groups …
Number of citations: 3 library-archives.canada.ca

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